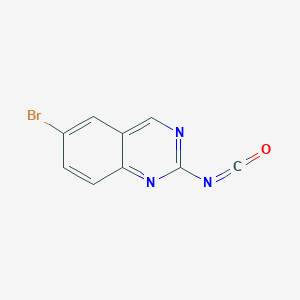![molecular formula C13H9N3O2 B13877576 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a naphthalene moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The triazole ring, known for its stability and ability to participate in diverse chemical reactions, enhances the compound’s versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid typically involves a [3+2] cycloaddition reaction, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring . The naphthalene moiety is introduced through a subsequent coupling reaction.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the synthesis process .
化学反応の分析
Types of Reactions: 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Triazolium salts.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
科学的研究の応用
1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to biological targets.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The naphthalene moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
類似化合物との比較
1,2,4-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Naphthalene derivatives: Compounds with a naphthalene moiety but different functional groups attached.
Uniqueness: 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid is unique due to the combination of the triazole and naphthalene rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and the ability to participate in a wide range of chemical reactions .
特性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
1-(triazol-2-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-6-5-9-3-1-2-4-10(9)12(11)16-14-7-8-15-16/h1-8H,(H,17,18) |
InChIキー |
SGPWXWLENRLJHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N3N=CC=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


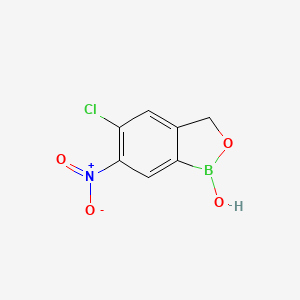

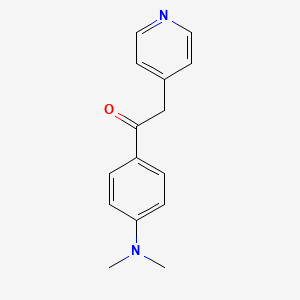
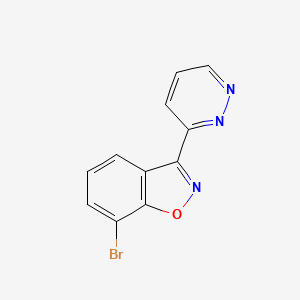

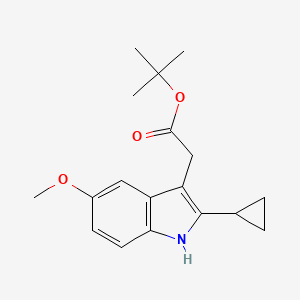
![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
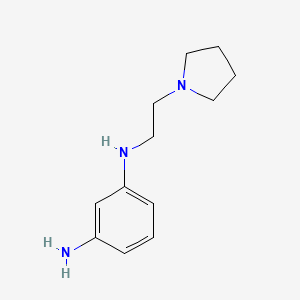

![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
